![molecular formula C14H11N3OS B1436732 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325306-72-6](/img/structure/B1436732.png)
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Übersicht
Beschreibung
The compound “3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is a chemical compound with the molecular formula C14H11N3OS . It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This structure is attached to a pyridine ring via a sulfur atom, forming a thiol group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.32 . Unfortunately, other specific physical and chemical properties of this compound were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- A study by Bayrak et al. (2009) involved the synthesis of various 1,2,4-triazoles and their Mannich and Schiff base derivatives, including compounds similar to "3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol". These compounds exhibited significant antimicrobial activities against a range of pathogens (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Metal Complex Synthesis and Photoluminescence
- Bharti et al. (2013) synthesized Hg(II) and Ni(II) complexes using derivatives of the compound, demonstrating the potential of these complexes in photoluminescence applications. This study highlights the utility of such compounds in the development of fluorescent materials (Bharti et al., 2013).
Anticancer Potential
- Research by Redda and Gangapuram (2007) explored the anticancer activities of 1,3,4-oxadiazolyl tetrahydropyridines, compounds structurally related to the query compound. These derivatives showed moderate cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Corrosion Inhibition
- A study by Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. This research provides insights into the potential application of such compounds in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Insecticidal Activity
- Elbarbary et al. (2021) synthesized and evaluated the insecticidal activity of 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm. This study indicates the potential of these compounds in agricultural pest control (Elbarbary, Kenawy, Hamada, Edries, & Meshrif, 2021).
Organic Light-Emitting Diodes (OLEDs)
- Shih et al. (2015) used m-terphenyl oxadiazole derivatives, similar in structure to the query compound, in the creation of blue, green, and red phosphorescent OLEDs. Their study demonstrated the effectiveness of these compounds in reducing driving voltages and enhancing efficiency in OLEDs (Shih et al., 2015).
Zukünftige Richtungen
While specific future directions for this compound were not found in the available literature, the field of oxadiazole derivatives is a promising area of research. These compounds have shown a broad spectrum of biological activities, making them potential candidates for the development of new drugs .
Eigenschaften
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-6-10(7-5-9)12-16-13(18-17-12)11-3-2-8-15-14(11)19/h2-8H,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKLCKUQWLWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



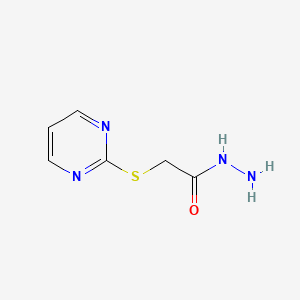
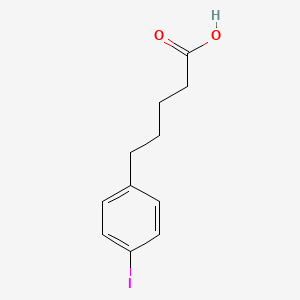
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
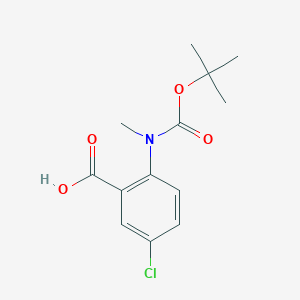
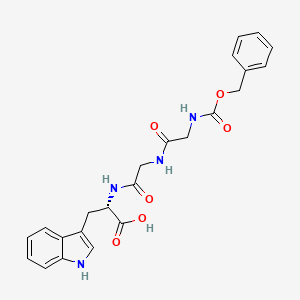
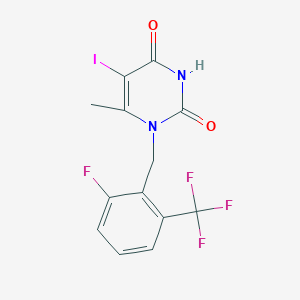
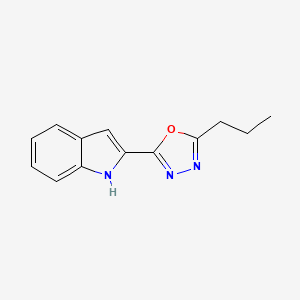
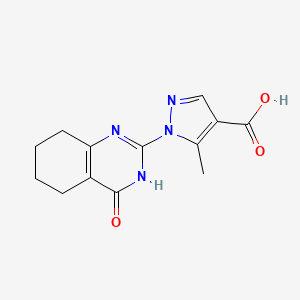
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)
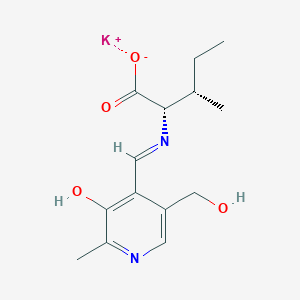
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
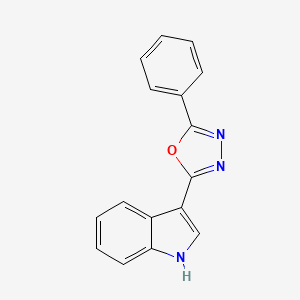
![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)